![molecular formula C22H19FN4O3 B2884522 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile CAS No. 903854-98-8](/img/structure/B2884522.png)
5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile
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Description
5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile, also known as FBO-PZ, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to have promising properties that could be useful in the development of new drugs.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on compounds structurally related to 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile often explores their synthesis and potential antimicrobial activities. For instance, the study of novel triazole derivatives showcases the synthesis process and their evaluation against various microorganisms, indicating a potential application in developing new antimicrobial agents (Bektaş et al., 2007).
Characterization and Biological Evaluation
Another aspect of research involves the comprehensive characterization (including X-ray diffraction studies) of newly synthesized compounds and their subsequent biological evaluation. This includes assessing antibacterial and anthelmintic activities, which provides insights into the therapeutic potential of these compounds (Sanjeevarayappa et al., 2015).
Neurotransmission Studies
Compounds with similar chemical frameworks are utilized in studying neurotransmission, particularly targeting serotonin receptors with positron emission tomography (PET). This application is crucial in neuroscience research, offering a deeper understanding of serotonergic pathways and potential therapeutic targets for neurological disorders (Plenevaux et al., 2000).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives, including those with structures resembling the compound , have been conducted to understand their mechanism of action, particularly as EGFR inhibitors in cancer research. Such studies offer valuable insights into designing more effective anti-cancer drugs (Karayel, 2021).
Compulsive Food Consumption Research
In the realm of behavioral science and pharmacology, research on selective antagonists, including compounds structurally related to the specified compound, aims at understanding compulsive food consumption. This has implications for developing treatments for binge eating disorders and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).
properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-18-4-2-3-16(13-18)20-25-19(14-24)22(30-20)27-11-9-26(10-12-27)21(28)15-5-7-17(23)8-6-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZZEHZAPWASIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
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